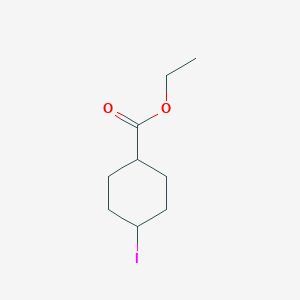

ethyl 4-iodocyclohexane-1-carboxylate

CAS No.:

Cat. No.: VC14425609

Molecular Formula: C9H15IO2

Molecular Weight: 282.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15IO2 |

|---|---|

| Molecular Weight | 282.12 g/mol |

| IUPAC Name | ethyl 4-iodocyclohexane-1-carboxylate |

| Standard InChI | InChI=1S/C9H15IO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8H,2-6H2,1H3 |

| Standard InChI Key | STVLWAGUQVPCAZ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1CCC(CC1)I |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is ethyl 4-(iodomethyl)cyclohexane-1-carboxylate, reflecting its cyclohexane backbone substituted with an ethyl ester (-COOCHCH) at position 1 and an iodomethyl (-CHI) group at position 4 . Its molecular formula, , corresponds to a molecular weight of 296.14 g/mol, as computed by PubChem .

Structural Characterization

The compound’s 2D and 3D conformers reveal a chair conformation for the cyclohexane ring, minimizing steric strain between the iodomethyl and ester groups. Key structural identifiers include:

-

InChI:

InChI=1S/C10H17IO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h8-9H,2-7H2,1H3 -

InChIKey:

FXDHMSAUCZBFTM-UHFFFAOYSA-N

These identifiers facilitate precise database searches and computational modeling of the compound’s reactivity.

Synthesis and Preparation

Key Intermediate in Tranexamic Acid Synthesis

Ethyl 4-(iodomethyl)cyclohexane-1-carboxylate may serve as an intermediate in the synthesis of tranexamic acid (trans-4-aminomethylcyclohexane-1-carboxylic acid), an antifibrinolytic agent. A documented route involves:

-

Cyanohydrin Formation: Reaction of ethyl 4-oxocyclohexane-1-carboxylate with sodium cyanide to form a cyanohydrin .

-

Dehydration: Treatment with POCl/pyridine yields ethyl 4-cyanocyclohex-3-ene-1-carboxylate .

-

Reductive Amination: Catalytic hydrogenation over Raney nickel introduces the aminomethyl group .

The iodomethyl variant could facilitate functional group interconversions at position 4, though further studies are needed to validate this pathway.

Physicochemical Properties

Experimental and Predicted Data

While experimental data for ethyl 4-(iodomethyl)cyclohexane-1-carboxylate remains limited, computational predictions and analog comparisons suggest:

Spectroscopic Data

-

IR Spectroscopy: Expected peaks for ester C=O (~1720 cm) and C-I stretches (~500 cm).

-

NMR: NMR would show signals for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), iodomethyl protons (δ 3.1–3.3 ppm, multiplet), and cyclohexane backbone (δ 1.5–2.5 ppm) .

Reactivity and Functional Group Transformations

Nucleophilic Substitution

The iodomethyl group is susceptible to nucleophilic displacement, enabling:

-

Alkylation: Reaction with amines or alkoxides to form quaternary ammonium salts or ethers.

-

Cross-Coupling: Participation in Ullmann or Suzuki-Miyaura reactions to form biaryl systems .

Ester Hydrolysis

The ethyl ester undergoes saponification under basic conditions (e.g., KOH/MeOH) to yield the corresponding carboxylic acid, a precursor for further derivatization .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s structure aligns with intermediates used in antifibrinolytic drugs (e.g., tranexamic acid) and iodinated contrast agents. Its iodine content also makes it a candidate for radiopharmaceuticals .

Material Science

Iodine’s high atomic number and polarizability could enable applications in liquid crystals or charge-transfer complexes, though these remain unexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume